Cas no 502639-39-6 (3-Acetyl-Piperidine-1-Carboxylic Acid Benzyl Ester)

3-Acetyl-Piperidine-1-Carboxylic Acid Benzyl Ester 化学的及び物理的性質

名前と識別子

-

- Benzyl 3-acetylpiperidine-1-carboxylate

- Benzyl3-acetylpiperidine-1-carboxylate

- 3-Acetyl-piperidine-1-carboxylic acid benzyl ester

- CXRLRAPGUPJJTN-UHFFFAOYSA-N

- 1-N-CBZ-3-ACETYLPIPERIDINE

- 3852AJ

- RP29307

- EN300-6253663

- DA-35097

- 502639-39-6

- MFCD09953373

- CS-0272111

- DTXSID60693139

- J-519827

- SCHEMBL2180966

- SB37371

- AS-63933

- AKOS016013035

- CVA63939

- A12572

- 3-Acetyl-Piperidine-1-Carboxylic Acid Benzyl Ester

-

- MDL: MFCD09953373

- インチ: 1S/C15H19NO3/c1-12(17)14-8-5-9-16(10-14)15(18)19-11-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-11H2,1H3

- InChIKey: CXRLRAPGUPJJTN-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])C(N1C([H])([H])C([H])([H])C([H])([H])C([H])(C(C([H])([H])[H])=O)C1([H])[H])=O

計算された属性

- せいみつぶんしりょう: 261.13649347g/mol

- どういたいしつりょう: 261.13649347g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 323

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 46.6

じっけんとくせい

- 色と性状: NA

- 密度みつど: 1.2±0.1 g/cm3

- ふってん: 397.6±42.0 °C at 760 mmHg

- フラッシュポイント: 132.3±23.2 °C

3-Acetyl-Piperidine-1-Carboxylic Acid Benzyl Ester セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送

3-Acetyl-Piperidine-1-Carboxylic Acid Benzyl Ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y0995426-5g |

benzyl 3-acetylpiperidine-1-carboxylate |

502639-39-6 | 95% | 5g |

$700 | 2024-08-02 | |

| abcr | AB537539-5 g |

3-Acetyl-piperidine-1-carboxylic acid benzyl ester |

502639-39-6 | 5g |

€1,634.80 | 2022-07-29 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0991-1g |

3-Acetyl-piperidine-1-carboxylic acid benzyl ester |

502639-39-6 | 98% | 1g |

2527.17CNY | 2021-05-08 | |

| eNovation Chemicals LLC | Y1008838-250mg |

3-Acetyl-piperidine-1-carboxylic acid benzyl ester |

502639-39-6 | 95% | 250mg |

$185 | 2024-07-28 | |

| Chemenu | CM179187-1g |

benzyl 3-acetylpiperidine-1-carboxylate |

502639-39-6 | 95% | 1g |

$195 | 2024-07-16 | |

| eNovation Chemicals LLC | Y1008838-500mg |

3-Acetyl-piperidine-1-carboxylic acid benzyl ester |

502639-39-6 | 95% | 500mg |

$240 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0991-100mg |

3-Acetyl-piperidine-1-carboxylic acid benzyl ester |

502639-39-6 | 98% | 100mg |

1060.05CNY | 2021-05-08 | |

| Enamine | EN300-6253663-2.5g |

benzyl 3-acetylpiperidine-1-carboxylate |

502639-39-6 | 95.0% | 2.5g |

$614.0 | 2025-03-15 | |

| Enamine | EN300-6253663-0.25g |

benzyl 3-acetylpiperidine-1-carboxylate |

502639-39-6 | 95.0% | 0.25g |

$288.0 | 2025-03-15 | |

| eNovation Chemicals LLC | Y1008838-5g |

3-Acetyl-piperidine-1-carboxylic acid benzyl ester |

502639-39-6 | 95% | 5g |

$1115 | 2024-07-28 |

3-Acetyl-Piperidine-1-Carboxylic Acid Benzyl Ester 関連文献

-

1. Book reviews

-

Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092

-

Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931

-

Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865

-

Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

3-Acetyl-Piperidine-1-Carboxylic Acid Benzyl Esterに関する追加情報

3-Acetyl-Piperidine-1-Carboxylic Acid Benzyl Ester (CAS No. 502639-39-6): An Overview

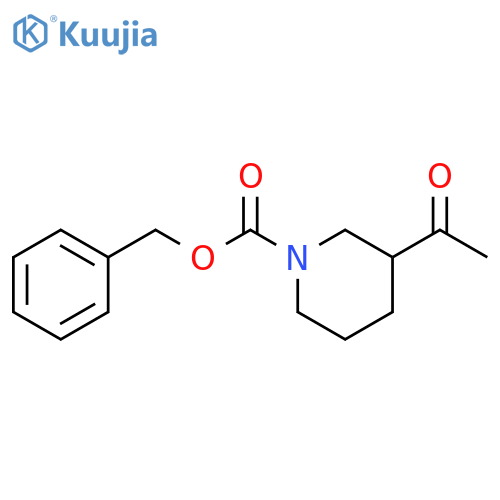

3-Acetyl-Piperidine-1-Carboxylic Acid Benzyl Ester (CAS No. 502639-39-6) is a versatile compound with significant applications in the fields of medicinal chemistry, pharmaceutical research, and organic synthesis. This compound is characterized by its unique structure, which combines a piperidine ring with an acetyl and benzyl ester group, making it a valuable building block for the development of novel therapeutic agents.

The chemical structure of 3-Acetyl-Piperidine-1-Carboxylic Acid Benzyl Ester (C14H17NO3) consists of a piperidine ring, an acetyl group attached to the 3-position of the ring, and a benzyl ester group at the 1-position. This configuration imparts specific chemical and biological properties that make it suitable for various applications in drug discovery and development.

In recent years, there has been growing interest in the use of 3-Acetyl-Piperidine-1-Carboxylic Acid Benzyl Ester as a key intermediate in the synthesis of bioactive molecules. One notable application is in the development of central nervous system (CNS) drugs. The piperidine moiety is known for its ability to cross the blood-brain barrier, making it an attractive scaffold for designing compounds that target neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.

Research has shown that derivatives of 3-Acetyl-Piperidine-1-Carboxylic Acid Benzyl Ester can exhibit potent pharmacological activities. For example, a study published in the Journal of Medicinal Chemistry reported that certain derivatives of this compound demonstrated significant anti-inflammatory and analgesic properties. These findings highlight the potential of 3-Acetyl-Piperidine-1-Carboxylic Acid Benzyl Ester as a lead compound for the development of new therapeutic agents.

Beyond its applications in medicinal chemistry, 3-Acetyl-Piperidine-1-Carboxylic Acid Benzyl Ester is also used in organic synthesis as a versatile building block. Its reactivity and functional group diversity allow it to participate in a wide range of chemical reactions, including nucleophilic substitution, elimination, and coupling reactions. This makes it an essential reagent for synthetic chemists working on complex molecule synthesis.

In the context of pharmaceutical research, the stability and solubility properties of 3-Acetyl-Piperidine-1-Carboxylic Acid Benzyl Ester are crucial factors to consider. Studies have shown that this compound exhibits good stability under various conditions, making it suitable for long-term storage and use in laboratory settings. Additionally, its solubility in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) facilitates its use in high-throughput screening assays and other drug discovery processes.

The safety profile of 3-Acetyl-Piperidine-1-Carboxylic Acid Benzyl Ester is another important aspect to consider. While detailed toxicological data may vary depending on specific applications and formulations, preliminary studies suggest that this compound is generally well-tolerated at low concentrations. However, as with any chemical compound used in pharmaceutical research, appropriate safety measures should be followed during handling and storage.

In conclusion, 3-Acetyl-Piperidine-1-Carboxylic Acid Benzyl Ester (CAS No. 502639-39-6) is a valuable compound with diverse applications in medicinal chemistry, pharmaceutical research, and organic synthesis. Its unique structural features and favorable chemical properties make it an attractive candidate for the development of novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in the scientific community.

502639-39-6 (3-Acetyl-Piperidine-1-Carboxylic Acid Benzyl Ester) 関連製品

- 372159-77-8(1-Cbz-3-(2-Oxo-Ethyl)-Piperidine)

- 86827-10-3(2-{1-[(benzyloxy)carbonyl]piperidin-3-yl}acetic acid)

- 569348-14-7(Benzyl 3-carbamoylpiperidine-1-carboxylate)

- 138163-08-3(Benzyl 4-formylpiperidine-1-carboxylate)

- 276872-86-7(Benzyl 3-formylpyrrolidine-1-carboxylate)

- 201478-72-0(Benzyl 3-formylpiperidine-1-carboxylate)

- 167757-45-1(Benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate)

- 2092725-90-9(4-Chloro-2-methyl-6-(3-methylbenzyl)pyrimidine)

- 1261860-50-7(3-Fluoro-2-mercapto-5-(2,4,5-trichlorophenyl)pyridine)

- 1087788-46-2(2,2,2-trifluoroethyl N-methyl-N-phenylcarbamate)